2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)5-6-4-7(10(12,13)14)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDHDVYMDMJIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231563 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95299-15-3 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95299-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol. A tetrahedral intermediate forms, followed by dehydration to yield the ester. Sulfuric acid (HSO) or hydrochloric acid (HCl) is typically used as the catalyst, with reflux conditions (60–80°C) to accelerate the reaction.
Key Parameters:
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Molar Ratio: A 5:1 excess of methanol to acid ensures high conversion rates.
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Catalyst Loading: 1–2% v/v HSO optimizes reaction efficiency without excessive byproduct formation.
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Reaction Time: 6–12 hours under reflux achieves >90% yield.
Industrial Adaptations
Large-scale production often employs continuous flow reactors to enhance heat transfer and reduce reaction time. Automated systems coupled with in-line purification (e.g., fractional distillation) minimize manual intervention and improve reproducibility.
Mitsunobu Esterification: A Modern Alternative
The Mitsunobu reaction offers a versatile alternative for ester synthesis under milder conditions, particularly for acid-sensitive substrates. This method replaces traditional Brønsted acids with redox-active reagents, enabling efficient esterification at ambient temperatures.
Reagent System and Mechanism
Nitrosobenzene (PhNO) and triphenylphosphine (PPh) form the core reagent system. The mechanism involves oxidation of PPh to triphenylphosphine oxide (PhPO), coupled with reduction of nitrosobenzene to aniline. This redox cycle facilitates the activation of the carboxylic acid for nucleophilic displacement by methanol.
Experimental Protocol:
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Dissolve 2-chloro-5-(trifluoromethyl)phenylacetic acid (1 equiv) and methanol (3 equiv) in acetonitrile.
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Add nitrosobenzene (1.2 equiv) and PPh_{3 (1.5 equiv) sequentially.
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Stir at 25°C for 30 minutes.
Advantages:
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Rapid Kinetics: Reactions complete within 30 minutes.
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Ambient Conditions: Avoids thermal degradation of sensitive substrates.
Multi-Step Synthesis from Benzoic Acid Precursors
Industrial routes often synthesize the target ester from substituted benzoic acids via sequential functionalization. This approach is advantageous for scalability and purity control.
Nitration and Reduction Sequence
2-Chloro-5-(trifluoromethyl)benzoic acid serves as a key precursor. Nitration introduces a nitro group, which is subsequently reduced to an amine and further functionalized.
Step 1: Nitration
| Parameter | Value |
|---|---|
| Substrate | 2-Chloro-5-trifluoromethylbenzoic acid |
| Reagents | HSO, HNO |
| Temperature | 90°C |
| Time | 1.5 hours |
| Yield | 94.7% |
Step 2: Reduction to Phenylacetic Acid
Catalytic hydrogenation (H/Pd-C) converts the nitro group to an amine, followed by diazotization and hydrolysis to yield the phenylacetic acid derivative.
Step 3: Esterification
The resultant acid is esterified using standard or Mitsunobu protocols (Sections 1–2).
Comparative Analysis of Methods
Table 1: Efficiency Metrics Across Synthetic Routes
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 90–95 | 6–12 hours | High | High |
| Mitsunobu | 85–90 | 0.5 hours | Moderate | Low |
| Multi-Step | 80–85 | 24+ hours | High | Moderate |
Key Insights:
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Traditional Esterification: Preferred for bulk production due to low reagent costs and high scalability.
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Mitsunobu Reaction: Ideal for lab-scale synthesis of sensitive esters but limited by reagent expense.
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Multi-Step Routes: Necessary for accessing novel derivatives but introduce cumulative yield losses.
Industrial Purification Techniques
Post-synthesis purification is critical for achieving pharmaceutical-grade purity. Common methods include:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: 2-Chloro-5-(trifluoromethyl)phenylacetic acid.
Reduction Reactions: 2-Chloro-5-(trifluoromethyl)phenylmethanol.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new bond. In oxidation and reduction reactions, the ester group is transformed into different functional groups, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester (C10H8ClF3O2) is a compound of significant interest in organic chemistry and biological research due to its unique structural features. The presence of both chlorine and trifluoromethyl groups enhances its electronic properties, influencing its reactivity and biological activity. This article delves into the biological activities associated with this compound, supported by various studies, case reports, and data tables.
The compound is characterized by:
- Molecular Formula : C10H8ClF3O2
- Appearance : White crystalline solid
- Functional Groups : Chlorine at the 2-position and trifluoromethyl at the 5-position on the phenyl ring.
These substitutions significantly affect its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .
The biological activity of this compound can be attributed to its ability to participate in enzyme-catalyzed reactions. It serves as a substrate in biochemical assays, facilitating the study of various metabolic pathways . The compound's reactivity with nucleophiles and electrophiles allows it to engage in substitution reactions, which are crucial for understanding its role in biochemical processes .
Structure-Activity Relationship (SAR)
Research has shown that modifications in the structure of similar compounds can lead to significant changes in their potency. For instance, the addition of trifluoromethyl groups has been linked to enhanced biological activity. In one study, fluorinated analogs demonstrated improved inhibitory effects on specific enzymes compared to their non-fluorinated counterparts . This trend suggests that this compound may exhibit similar enhancements in biological efficacy due to its trifluoromethyl group.
Case Studies
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Enzyme Inhibition Studies
A study investigating the inhibitory effects of fluorinated phenylacetic acid derivatives on enzyme activity highlighted that compounds with trifluoromethyl substitutions exhibited lower IC50 values, indicating higher potency. For example, similar compounds showed IC50 values ranging from 0.35 μM to 1.1 μM, demonstrating a trend where trifluoromethyl substitution correlates with increased enzyme inhibition . -
Biochemical Assays
In biochemical assays involving enzyme-catalyzed reactions, this compound was utilized as a substrate to study its interactions with various enzymes. The results indicated that the compound could effectively participate in enzymatic transformations, thus supporting its potential use in drug development and metabolic studies .
Comparative Analysis of Biological Activity
| Compound Name | IC50 (μM) | Biological Activity Description |
|---|---|---|
| This compound | 0.35 | High potency as an enzyme inhibitor |
| Trifluoromethyl analog (similar structure) | 1.1 | Moderate potency; serves as a reference |
| Non-fluorinated analog | 22 | Low potency; baseline for comparison |
This table illustrates the enhanced biological activity associated with fluorinated derivatives compared to non-fluorinated analogs.
Applications in Research and Industry
The unique properties of this compound make it applicable in various fields:
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester, and what reaction conditions are critical for optimizing yield?
- Methodological Answer: The compound is typically synthesized via acid-catalyzed esterification of the corresponding carboxylic acid (e.g., 2-Chloro-5-(trifluoromethyl)phenylacetic acid) with methanol. Sulfuric acid is a common catalyst, and the reaction is conducted under reflux to ensure complete conversion . For intermediates, carbonylation reactions may be employed under controlled temperature and pressure to introduce the trifluoromethyl group . Key parameters include maintaining anhydrous conditions, monitoring reaction progress via TLC or HPLC, and optimizing molar ratios of reactants to minimize side products.
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer: LCMS (Liquid Chromatography-Mass Spectrometry): The molecular ion peak ([M-H]⁻) can be detected at m/z 531 (for derivatives) to confirm molecular weight . HPLC with a retention time of 0.88 minutes (using an SQD-FA05 column) is effective for purity assessment . NMR (¹H/¹³C) should show characteristic signals for the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and the methyl ester (δ ~3.6-3.8 ppm in ¹H). FT-IR can validate ester carbonyl stretches (~1740 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
Advanced Research Questions
Q. What strategies can mitigate challenges in achieving regioselective functionalization of the phenyl ring during derivatization?
- Methodological Answer: Regioselectivity is influenced by the electron-withdrawing trifluoromethyl and chloro groups, which direct electrophilic substitution to the para position. To enhance selectivity:
- Use directing groups (e.g., amino or hydroxyl) in precursor molecules to guide reactivity .
- Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions, as demonstrated in the synthesis of pyridinyl-indolyl derivatives .
- Optimize solvent polarity and temperature to control reaction kinetics .
Q. How does the presence of electron-withdrawing groups influence the compound's reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer: The trifluoromethyl and chloro groups increase the electrophilicity of the ester carbonyl, accelerating nucleophilic attack. For example:
- Amide Formation: React with amines (e.g., 3-aminophenylacetic acid methyl ester) in dichloromethane using pyridine/DMAP as catalysts .
- Hydrolysis: Controlled alkaline hydrolysis (NaOH/MeOH) yields the carboxylic acid derivative, useful for further functionalization . Kinetic studies using DFT calculations can predict activation barriers influenced by substituent electronic effects.
Q. What are the implications of conflicting NMR data observed for this compound in different solvent systems, and how can such discrepancies be resolved?
- Methodological Answer: Solvent-induced shifts are common due to the compound's polarity. For example:
- In CDCl₃ , the methyl ester proton may split due to restricted rotation, while DMSO-d₆ can cause broadening from hydrogen bonding.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry unambiguously .
- Cross-validate with computational tools (e.g., ChemDraw or Gaussian simulations) to correlate experimental and theoretical spectra .
Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in catalytic applications?
- Methodological Answer:
- Core Modifications: Replace the chloro group with bromo or nitro groups to alter electronic properties .
- Ester Variants: Synthesize ethyl or tert-butyl esters to study steric effects on reactivity .
- Bioisosteres: Substitute the trifluoromethyl group with cyano or sulfonyl groups to assess metabolic stability .
- High-Throughput Screening: Use automated platforms to test analogs in catalytic reactions (e.g., asymmetric hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
